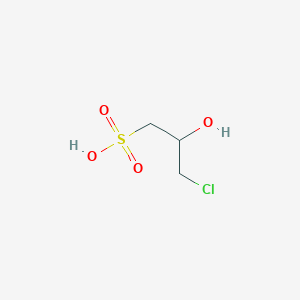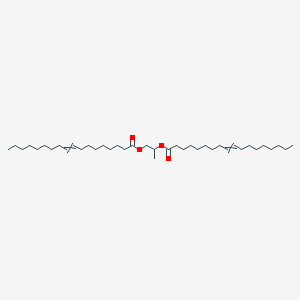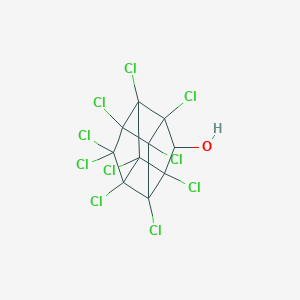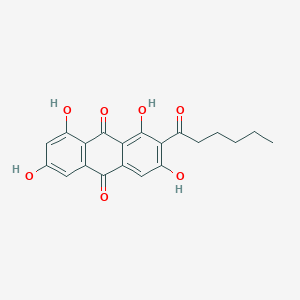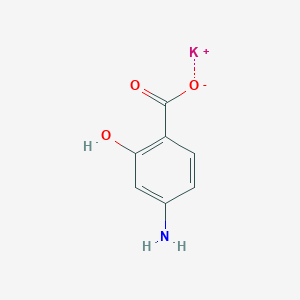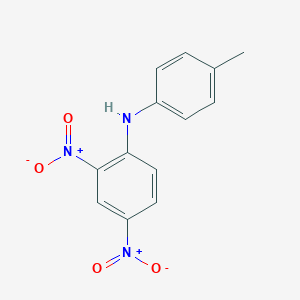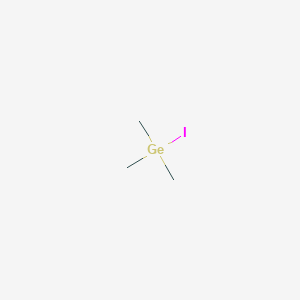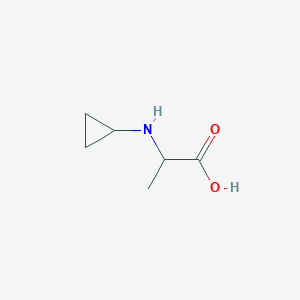
2-(Cyclopropylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylamino)propanoic acid (CPP) is a non-proteinogenic amino acid that has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. CPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to modulate GABA receptors in the brain, leading to potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Mécanisme D'action
2-(Cyclopropylamino)propanoic acid acts as a GABA receptor modulator, specifically targeting the GABA-A receptor. 2-(Cyclopropylamino)propanoic acid binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA, leading to increased inhibition of neuronal activity in the brain.
Biochemical and Physiological Effects:
2-(Cyclopropylamino)propanoic acid has been found to have a number of biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of GABA-A receptor activity, increased GABA release, and inhibition of glutamate release. 2-(Cyclopropylamino)propanoic acid has also been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Cyclopropylamino)propanoic acid has several advantages for use in lab experiments, including its ability to modulate GABA-A receptor activity and its potential therapeutic applications in the treatment of neurological disorders. However, 2-(Cyclopropylamino)propanoic acid also has limitations, including its potential toxicity and the need for further studies to determine optimal dosages and treatment protocols.
Orientations Futures
There are several potential future directions for research on 2-(Cyclopropylamino)propanoic acid, including further studies on its potential therapeutic applications in the treatment of neurological disorders, as well as its potential use as a neuroprotective agent. Other areas of research could include the development of novel 2-(Cyclopropylamino)propanoic acid derivatives with improved pharmacokinetic properties and the investigation of the molecular mechanisms underlying 2-(Cyclopropylamino)propanoic acid's effects on GABA-A receptors. Additionally, further studies are needed to determine the optimal dosages and treatment protocols for 2-(Cyclopropylamino)propanoic acid in both animal models and human subjects.
Méthodes De Synthèse
2-(Cyclopropylamino)propanoic acid can be synthesized through a variety of methods, including the reaction of cyclopropylamine with acrylonitrile followed by hydrolysis, or the reaction of cyclopropylamine with acrylamide followed by reduction. Another common method involves the reaction of cyclopropylamine with acryloyl chloride followed by hydrolysis.
Applications De Recherche Scientifique
2-(Cyclopropylamino)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. Studies have shown that 2-(Cyclopropylamino)propanoic acid can modulate GABA receptors in the brain, leading to anxiolytic and anticonvulsant effects. 2-(Cyclopropylamino)propanoic acid has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
2-(cyclopropylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGKAHAEQCHFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

